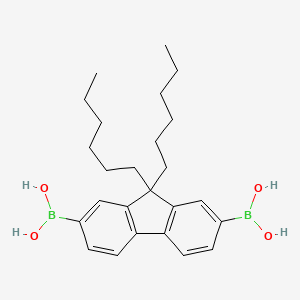

9,9-Dihexylfluorene-2,7-diboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,9-Dihexylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C25H36B2O4 . It is used as a reactant for Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene . It is also used as a building block for polyfluorene-based, light-emitting copolymers .

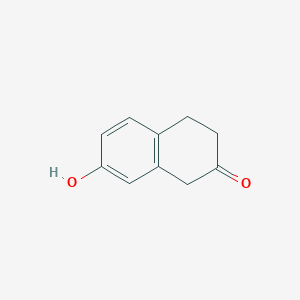

Molecular Structure Analysis

The molecular structure of 9,9-Dihexylfluorene-2,7-diboronic acid consists of a fluorene core with two hexyl chains attached at the 9,9-positions and two boronic acid groups attached at the 2,7-positions . The exact mass of the molecule is 422.2799700 g/mol .Chemical Reactions Analysis

9,9-Dihexylfluorene-2,7-diboronic acid can be used as a reactant in various reactions. These include Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of 9,9-Dihexylfluorene-2,7-diboronic acid include a molecular weight of 422.2 g/mol, four hydrogen bond donors, four hydrogen bond acceptors, and twelve rotatable bonds . It is a solid with a melting point greater than 300 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine-Fluorene Hybrid Systems

- Application Summary : This compound is used in the synthesis of new pyrimidine-fluorene hybrid systems . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .

- Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .

- Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .

Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore

- Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .

- Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .

- Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .

Synthesis of New Pyrimidine- and Fluorene-Containing Oligo(Arylene)s

- Application Summary : This compound is used in the synthesis of new pyrimidine- and fluorene-containing oligo(arylene)s . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .

- Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .

- Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .

Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore

- Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .

- Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .

- Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .

Zukünftige Richtungen

9,9-Dihexylfluorene-2,7-diboronic acid has potential applications in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore . It can also be used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .

Eigenschaften

IUPAC Name |

(7-borono-9,9-dihexylfluoren-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWOJNOZWMHNTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403928 |

Source

|

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Dihexylfluorene-2,7-diboronic acid | |

CAS RN |

203927-98-4 |

Source

|

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)